molecular formula C10H9Cl2NO2 B13755770 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide CAS No. 23474-38-6

3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide

Cat. No.: B13755770
CAS No.: 23474-38-6
M. Wt: 246.09 g/mol
InChI Key: RUCYUEOPKJWVRX-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide: is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of a chloro-substituted oxirane ring and a carboxamide group attached to a chloromethylphenyl moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide typically involves the following steps:

    Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction, where a suitable precursor, such as a chloromethylphenyl derivative, is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the oxirane intermediate with an amine, such as ammonia or a primary amine, under mild conditions to form the desired carboxamide product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques like recrystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under basic conditions.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as hydroxyl, amino, or thiol compounds.

    Oxidation: Formation of diols or other oxidized products.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.

Biology:

    Biochemical Studies: Utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Drug Development: Explored as a potential lead compound in drug development for its unique structural features.

Medicine:

    Pharmaceutical Research: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

Industry:

    Polymer Production: Used in the production of specialty polymers and resins.

    Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

    2-Chloro-4-methylphenyl oxirane: Similar structure but lacks the carboxamide group.

    3-Chloro-2-methylphenyl oxirane: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness:

    Structural Features:

    Reactivity: The compound’s ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, makes it versatile in synthetic chemistry.

Properties

CAS No.

23474-38-6

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

3-chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide

InChI

InChI=1S/C10H9Cl2NO2/c1-5-2-3-6(7(11)4-5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14)

InChI Key

RUCYUEOPKJWVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(C(O2)Cl)C(=O)N)Cl

Origin of Product

United States

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